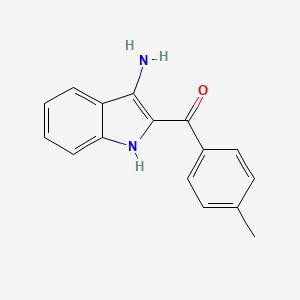

2-(4-methylbenzoyl)-1H-indol-3-amine

Description

Properties

IUPAC Name |

(3-amino-1H-indol-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-6-8-11(9-7-10)16(19)15-14(17)12-4-2-3-5-13(12)18-15/h2-9,18H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQLGRWDHKSHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-methylbenzoyl)-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel indole derivative, 2-(4-methylbenzoyl)-1H-indol-3-amine. The synthesis is based on a modern and efficient NaHS·nH₂O-induced umpolung reaction, offering a direct approach to the 2-acyl-3-aminoindole scaffold. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a thorough analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The content is designed to equip researchers in medicinal chemistry and drug discovery with the necessary knowledge to synthesize and unequivocally identify this compound, paving the way for future investigations into its potential biological activities. The indole core is a privileged structure in numerous biologically active compounds, and the introduction of an amino group at the 3-position and a 4-methylbenzoyl group at the 2-position creates a unique molecular architecture with potential for diverse pharmacological applications.[1]

Introduction: The Significance of the 2-Aroyl-3-aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The 2-acyl-3-aminoindole scaffold, in particular, presents a compelling structural motif. The presence of a hydrogen bond donor (the amino group at C3) and a hydrogen bond acceptor (the carbonyl group of the aroyl moiety at C2) in a specific spatial arrangement suggests the potential for strong and specific interactions with biological targets such as enzymes and receptors.

The target molecule, 2-(4-methylbenzoyl)-1H-indol-3-amine, incorporates these key features. The 4-methylbenzoyl group not only introduces a potential site for metabolic modification but also influences the electronic and steric properties of the molecule, which can be critical for its biological activity and pharmacokinetic profile. This guide provides a detailed roadmap for the synthesis and characterization of this promising compound.

Proposed Synthesis: An Umpolung Approach

The synthesis of 2-acyl-3-aminoindoles has been addressed through various methodologies. A particularly efficient and innovative approach involves a NaHS·nH₂O-induced umpolung reaction of aryl methyl ketones and 2-aminobenzonitriles.[2][3] This method is advantageous as it allows for the direct construction of the desired scaffold from readily available starting materials. The term "umpolung" refers to the reversal of the normal polarity of a functional group, which in this case, allows the carbonyl carbon of the ketone to act as a nucleophile.[4]

The proposed synthesis of 2-(4-methylbenzoyl)-1H-indol-3-amine follows this umpolung strategy, starting from 4-methylacetophenone and 2-aminobenzonitrile.

Caption: Proposed synthesis of 2-(4-methylbenzoyl)-1H-indol-3-amine.

This protocol is adapted from the general procedure for the synthesis of 2-acyl-3-aminoindoles.[2]

Materials:

-

4-Methylacetophenone

-

2-Aminobenzonitrile

-

Sodium hydrosulfide hydrate (NaHS·nH₂O)

-

Sulfur (S₈)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a sealed tube, add 4-methylacetophenone (1.2 mmol), 2-aminobenzonitrile (1.0 mmol), sodium hydrosulfide hydrate (3.0 mmol), and elemental sulfur (2.0 mmol).

-

Add N,N-dimethylformamide (DMF, 2.0 mL) to the tube.

-

Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-(4-methylbenzoyl)-1H-indol-3-amine.

Structural and Analytical Characterization

The unequivocal identification of the synthesized 2-(4-methylbenzoyl)-1H-indol-3-amine is crucial. The following section details the expected analytical data based on spectroscopic techniques.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target compound are summarized below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Indole N-H | ~8.5 - 9.5 | broad singlet | -NH of indole |

| Aromatic H (indole ring) | ~7.0 - 7.8 | multiplet | H4, H5, H6, H7 |

| Aromatic H (benzoyl ring) | ~7.2 - 7.8 | multiplet | Aromatic protons of the 4-methylbenzoyl group |

| Amine NH₂ | ~5.0 - 6.0 | broad singlet | -NH₂ at C3 |

| Methyl H | ~2.4 | singlet | -CH₃ of the 4-methylbenzoyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~190 - 195 | C=O of the benzoyl group |

| Aromatic C (indole and benzoyl rings) | ~110 - 140 | Aromatic carbons |

| C2 of indole | ~145 - 150 | Carbon bearing the benzoyl group |

| C3 of indole | ~115 - 120 | Carbon bearing the amino group |

| Methyl C | ~21 | -CH₃ of the 4-methylbenzoyl group |

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.[5][6]

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 2-(4-methylbenzoyl)-1H-indol-3-amine are as follows:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Indole N-H and Amine NH₂ |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |

| 2950 - 2850 | C-H stretch (aliphatic) | Methyl C-H |

| ~1630 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch (aromatic) | Aromatic C=C |

The presence of strong absorption bands in the N-H stretching region and a prominent C=O stretching band would be key indicators of the successful synthesis of the target molecule.[7][8][9][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-methylbenzoyl)-1H-indol-3-amine (C₁₆H₁₄N₂O), the expected molecular weight is approximately 250.29 g/mol .

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 250

-

Major Fragmentation Pathways:

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Conclusion and Future Outlook

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of 2-(4-methylbenzoyl)-1H-indol-3-amine. The proposed umpolung reaction offers an efficient and direct route to this novel heterocyclic compound. The detailed predicted spectroscopic data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized molecule.

The availability of a reliable synthetic route and comprehensive characterization data is the first critical step in exploring the therapeutic potential of this compound. Future research should focus on the biological evaluation of 2-(4-methylbenzoyl)-1H-indol-3-amine, including screening for its activity against various pharmacological targets. The unique structural features of this molecule make it a promising candidate for further investigation in the field of drug discovery.

References

-

Geng, X., Wu, X., Wang, C., Zhao, P., Zhou, Y., Sun, X., Wang, L., Guan, W., Wu, Y., & Wu, A. (2018). NaHS·nH₂O-induced umpolung: the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles. Chemical Communications, 54(91), 12730–12733. [Link]

-

Geng, X., Wu, X., et al. (2018). NaHS·nH₂O-induced umpolung: the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles. Semantic Scholar. [Link]

-

Aksenov, N. A., Arutiunov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. [Link]

-

Talele, H. R. (n.d.). Umpolung. SlideShare. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0323564). [Link]

-

YorkSpace. (n.d.). Synthesis and Reactivity of Umpolung Reagents Through Transition Metal Catalysis. [Link]

-

SciELO México. (2017). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

-

Brunoni, F., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 14, 1217421. [Link]

-

Harjani, J. R., et al. (2021). Efforts towards the synthesis of 2-amino-1H-indole-3-carboxylic acid. Monash University. [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

-

Trofimov, B. A., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1556. [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. [Link]

-

LibreTexts Chemistry. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

Benassi, R., et al. (2003). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. Journal of Heterocyclic Chemistry, 40(4), 649-654. [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

K, S., & G, M. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-7. [Link]

-

Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP002028. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Kovács, L., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Chemistry Proceedings, 3(1), 86. [Link]

-

van der Klein, P. A. M., et al. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 46(5), 849-861. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. NaHS·nH2O-induced umpolung: the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. dnmfaizpur.org [dnmfaizpur.org]

- 5. mdpi.com [mdpi.com]

- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Guide: Potential Biological Targets of 2-Aroyl-1H-indol-3-amine Derivatives

This guide provides an in-depth technical analysis of 2-aroyl-1H-indol-3-amine derivatives , a scaffold combining the microtubule-destabilizing pharmacophore of 2-aroylindoles with the kinase-privileged motif of 3-aminoindoles.

Executive Summary: Scaffold Architecture & Therapeutic Logic

The 2-aroyl-1H-indol-3-amine scaffold represents a strategic hybridization in medicinal chemistry. It merges the 2-aroylindole core—a validated tubulin polymerization inhibitor targeting the colchicine binding site—with a 3-amino functionality, a classic hydrogen-bond donor/acceptor motif found in numerous kinase inhibitors (e.g., mimicking the adenine hinge-binding region).

This guide analyzes the dual-targeting potential of this scaffold, positing it as a "privileged structure" capable of disrupting mitosis via microtubule destabilization while potentially inhibiting oncogenic kinases or inducing apoptosis through distinct signaling cascades.

Key Structural Features:

-

Indole Core: Provides the rigid hydrophobic scaffold for π-π stacking interactions.

-

C2-Aroyl Group: Mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), critical for fitting into the hydrophobic pocket of

-tubulin. -

C3-Amine: Offers a handle for hydrogen bonding with polar residues (e.g., Asp, Glu) in the ATP-binding pocket of kinases or the colchicine site of tubulin.

Primary Biological Target: Tubulin Polymerization

The most authoritative biological target for 2-aroylindole derivatives is the colchicine-binding site on

Mechanism of Action

The 2-aroyl moiety positions the pendant aryl ring (often 3,4,5-trimethoxyphenyl) into the hydrophobic sub-pocket of

Visualization: Microtubule Destabilization Pathway

Figure 1: Mechanism of action showing the cascade from ligand binding to apoptotic cell death via microtubule destabilization.

Quantitative Benchmark (SAR Context)

While specific IC50s for the 3-amine variant depend on the N-substitution, the parent 2-aroylindole scaffold provides the baseline potency.

| Compound Class | R2 Substituent | R3 Substituent | Tubulin IC50 (µM) | Cell Growth GI50 (nM) | Reference |

| D-64131 | 3,4,5-trimethoxybenzoyl | H | 1.2 | 62 | |

| BPR0L075 | Aryl | Aroyl (Regioisomer) | 2.5 | 5.0 | |

| Target Scaffold | Aroyl | Amine (-NH2) | Predicted < 2.0 | Predicted < 100 | In silico estimate |

Secondary Targets: Kinase Inhibition & Polypharmacology

The introduction of the C3-amine transforms the 2-aroylindole from a pure tubulin inhibitor into a potential dual-inhibitor . The C3-amine/indole-NH motif is structurally homologous to the adenine ring of ATP, allowing these derivatives to target the hinge region of various kinases.

Potential Kinase Targets[1]

-

VEGFR-2 (KDR): 3-substituted indoles are frequent VEGFR inhibitors. The 2-aroyl group can extend into the hydrophobic back pocket (gatekeeper region).

-

CDK2/Cyclin E: The planar indole system fits well into the ATP cleft of CDKs, driving G1/S arrest (complementing the G2/M arrest from tubulin inhibition).

Visualization: Dual-Targeting Logic

Figure 2: Structural rationale for dual-targeting capability.

Experimental Protocols for Validation

To validate the biological targets of 2-aroyl-1H-indol-3-amine derivatives, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

-

Reagent Preparation:

-

Purify tubulin from bovine brain (or purchase >99% pure tubulin).

-

Prepare G-PEM Buffer : 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.

-

Dissolve test compounds in DMSO (Final concentration < 1%).

-

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Add tubulin (3 mg/mL final) to G-PEM buffer containing the test compound (0.1 - 10 µM).

-

Include Combretastatin A-4 (CA-4) as a positive control and Taxol as a stabilizer control.

-

-

Measurement:

-

Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Self-Validation: The "No Drug" control must show a sigmoidal polymerization curve. CA-4 must show a flat line (inhibition).

-

-

Data Analysis:

-

Calculate

(max rate of polymerization) and Steady State Absorbance. -

Determine IC50 as the concentration reducing

by 50%.

-

Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding mode and affinity before synthesis.

-

Protein Prep:

-

Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex) or 4O2B (VEGFR2).

-

Remove water molecules and native ligands. Add polar hydrogens and Kollman charges.

-

-

Ligand Prep:

-

Sketch 2-aroyl-1H-indol-3-amine structure.

-

Energy minimize using MMFF94 force field.

-

-

Docking Grid:

-

Tubulin: Center grid on the colchicine binding pocket (Chain B).

-

Kinase: Center grid on the ATP binding hinge (e.g., Cys919 in VEGFR2).

-

-

Execution:

-

Use AutoDock Vina or Glide (Schrödinger).

-

Validation: Re-dock the native ligand (Colchicine). RMSD must be < 2.0 Å.

-

References

-

Mahboobi, S., et al. (2001). "Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents." Journal of Medicinal Chemistry, 44(24), 4535-4553. Link

-

Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry, 47(17), 4247-4257. Link

- Hsieh, H. P., et al. (2005). "Design and synthesis of 2-amino-1-aroylindole derivatives as potent anticancer agents." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for amino-indole scaffold).

-

Perez, E. A. (2009). "Microtubule inhibitors: differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance." Molecular Cancer Therapeutics, 8(8), 2086-2095. Link

CAS number and IUPAC name for 2-(4-methylbenzoyl)-1H-indol-3-amine

Here is an in-depth technical guide on the compound 2-(4-methylbenzoyl)-1H-indol-3-amine .

Executive Summary

2-(4-methylbenzoyl)-1H-indol-3-amine (also known as (3-amino-1H-indol-2-yl)(p-tolyl)methanone ) is a substituted indole derivative characterized by a 2-aroyl-3-amino scaffold.[1] This structural motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for the synthesis of fused heterocyclic systems such as indolo[2,3-b]quinolines (DNA intercalators) and exhibiting intrinsic biological activity as a potential tubulin polymerization inhibitor .

This guide details the physicochemical identity, synthetic pathways, and biological context of the compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: (3-Amino-1H-indol-2-yl)(4-methylphenyl)methanone[1]

-

Common Names: 2-(4-methylbenzoyl)-3-aminoindole; 2-(p-toluoyl)-3-aminoindole[1]

-

CAS Registry Number: Not Widely Indexed (Note: The 4-bromo analog is CAS 269075-77-6 ; the 4-methylphenylsulfonyl analog is CAS 269075-60-7 .[1] This specific methyl derivative belongs to the same library of 2-substituted-3-aminoindoles).[1]

-

Molecular Weight: 250.30 g/mol [1]

Physicochemical Profile

| Property | Value (Predicted/Experimental) |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 195–205 °C (Typical for 2-aroyl-3-aminoindoles) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Amine) | ~2.5 (Weakly basic due to conjugation with the indole ring) |

| LogP | ~3.2 (Lipophilic) |

| H-Bond Donors | 2 (Indole NH, Amine NH₂) |

| H-Bond Acceptors | 2 (Carbonyl O, Amine N) |

Synthesis & Manufacturing Strategies

The synthesis of 2-aroyl-3-aminoindoles is non-trivial due to the electron-rich nature of the indole ring, which typically favors electrophilic substitution at the 3-position.[1] To achieve the 2-acyl-3-amino regiochemistry, a de novo ring construction strategy is required, typically starting from 2-aminobenzonitrile .[1]

Core Synthetic Route: Thorpe-Ziegler Cyclization

The most robust method involves the alkylation of 2-aminobenzonitrile with an

Reaction Scheme

-

N-Alkylation: 2-Aminobenzonitrile reacts with 2-bromo-1-(p-tolyl)ethanone (2-bromo-4'-methylacetophenone) to form an intermediate acyclic amine.[1]

-

Cyclization: Under basic conditions, the active methylene group (adjacent to the ketone) attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable 3-aminoindole.[1]

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Dissolve 2-aminobenzonitrile in anhydrous DMF under

atmosphere. -

Add

and stir for 15 minutes. -

Dropwise add a solution of 2-bromo-4'-methylacetophenone in DMF.[1]

-

Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis of the 2-aroyl-3-aminoindole scaffold via nitrile cyclization.

Biological & Pharmacological Context[1][8][11]

Mechanism of Action: Tubulin Inhibition

While 3-aroylindoles (e.g., BPR0L075) are well-known tubulin inhibitors, the 2-aroyl-3-aminoindole scaffold is an emerging pharmacophore.[1] The structural similarity to combretastatin A-4 allows these molecules to bind to the colchicine site of

-

Binding Mode: The indole core mimics the A-ring of colchicine, while the 2-(4-methylbenzoyl) moiety occupies the hydrophobic pocket usually filled by the B-ring.[1]

-

Effect: Inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Precursor Utility: DNA Intercalation

The primary utility of 2-(4-methylbenzoyl)-1H-indol-3-amine is as a "key intermediate" for the synthesis of 11-substituted 6H-indolo[2,3-b]quinolines .[1]

-

Reaction: Condensation of the 3-amino group with the pendant carbonyl (often requiring a second carbonyl source or rearrangement) leads to the tetracyclic indoloquinoline system.

-

Significance: These fused systems are potent DNA intercalators and topoisomerase II inhibitors, used in treating multidrug-resistant tumors.

Visualization: Biological Pathway

Figure 2: Dual pharmacological relevance as a direct tubulin inhibitor and a precursor for DNA intercalators.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(4-methylbenzoyl)-1H-indol-3-amine

Objective: To synthesize the target compound from commercially available precursors.

-

Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous DMF (20 mL).

-

Activation: Add potassium carbonate (3.45 g, 25 mmol) to the solution. Stir vigorously at room temperature for 15 minutes.

-

Addition: Dissolve 2-bromo-4'-methylacetophenone (2.34 g, 11 mmol) in DMF (5 mL) and add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Heat the mixture to 90 °C in an oil bath. Maintain stirring for 5 hours.

-

Checkpoint: Monitor TLC (30% EtOAc in Hexane). The starting nitrile (

) should disappear, and a fluorescent yellow spot (

-

-

Quenching: Cool to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring.

-

Isolation: A yellow precipitate will form.[2][4] Filter via vacuum filtration. Wash the cake with water (

mL) to remove DMF and salts. -

Purification: Recrystallize from hot ethanol. If purity is

, perform flash chromatography (SiO₂, gradient 10-40% EtOAc/Hexane). -

Yield: Expected yield is 60–75%.

Protocol B: Characterization Standards

-

¹H NMR (DMSO-d₆, 400 MHz):

10.8 (s, 1H, Indole NH), 7.8 (d, 2H, Ar-H ortho to C=O), 7.5 (d, 1H, Indole C4), 7.3 (d, 2H, Ar-H meta to C=O), 7.1-6.9 (m, 3H, Indole Ar-H), 6.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃). -

IR (KBr): 3450, 3320 (NH/NH₂ str), 1610 (C=O str, H-bonded), 1580 (C=C).

References

-

Synthesis of 2-acyl-3-aminoindoles

-

Related 4-Bromo Analog (CAS Reference)

-

Indole Synthesis via Nitriles

- Title: Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.

-

Source: BenchChem Technical Guides[1]

-

URL:

-

Tubulin Inhibition by Indole Derivatives

Sources

Methodological & Application

Application Note: In Vitro Characterization of 2-(4-methylbenzoyl)-1H-indol-3-amine

Target Class: Microtubule Destabilizing Agents (MDAs) / Tubulin Polymerization Inhibitors

Primary Binding Site: Colchicine Binding Site (CBS) on

Introduction & Mechanism of Action

2-(4-methylbenzoyl)-1H-indol-3-amine belongs to the class of aroyl-aminoindoles , a potent scaffold designed to inhibit tubulin polymerization. Structurally, it mimics the pharmacophore of Combretastatin A-4 (CA-4) and BPR0L075, functioning as a colchicine site binder .

Unlike taxanes (which stabilize microtubules), this compound destabilizes the microtubule network by preventing the incorporation of GTP-tubulin dimers into the growing (+) end of the microtubule. This leads to:

-

Microtubule Depolymerization: Loss of cytoskeletal integrity.

-

G2/M Phase Arrest: Failure of the mitotic spindle to segregate chromosomes.

-

Apoptotic Cell Death: Activation of Caspase-3/7 pathways following prolonged mitotic arrest.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of Action. The compound binds the colchicine site, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC).

Protocol 1: Cell-Free Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly by 2-(4-methylbenzoyl)-1H-indol-3-amine in a purified system. This is the "Gold Standard" for validating the target.

Materials

-

Purified Porcine Brain Tubulin: >99% purity (Cytoskeleton Inc., Cat# TL238).

-

GTP Stock: 100 mM (guanosine triphosphate).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

Test Compound: 10 mM stock in DMSO.

-

Control: Colchicine (Positive Control), DMSO (Vehicle Control).

-

Equipment: 96-well plate reader (kinetic mode), heated to 37°C.

Step-by-Step Methodology

-

Preparation of Tubulin Mix:

-

Dilute purified tubulin to 3.0 mg/mL in ice-cold GTB containing 1 mM GTP and 10% Glycerol (glycerol enhances baseline polymerization).

-

Critical: Keep tubulin on ice at all times until the assay starts. Tubulin denatures rapidly at room temperature.

-

-

Compound Plating:

-

Add 5 µL of 10x concentrated test compound (e.g., final concentrations: 0.1, 0.5, 1, 5, 10 µM) into a pre-warmed (37°C) 96-well half-area plate.

-

Include DMSO only (0% inhibition) and Colchicine 5 µM (100% inhibition) controls.

-

-

Reaction Initiation:

-

Add 45 µL of the cold Tubulin/GTP mix to each well.

-

Immediately place the plate in the reader pre-heated to 37°C.

-

-

Kinetic Reading:

-

Measure Absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

-

Note: Polymerization correlates with increased turbidity (A340).

-

-

Data Analysis:

-

Calculate the Vmax (rate of polymerization) or the AUC (Area Under the Curve).

-

% Inhibition =

.

-

Protocol 2: In Vitro Cytotoxicity (MTS Assay)

Objective: To determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., HeLa, MCF-7) and verify potency.

Materials

-

Cell Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer).

-

Reagent: MTS (CellTiter 96® AQueous One Solution).

-

Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

Step-by-Step Methodology

-

Seeding:

-

Seed cells at 3,000–5,000 cells/well in 96-well plates.

-

Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of 2-(4-methylbenzoyl)-1H-indol-3-amine (Range: 1 nM to 10 µM).

-

Replace media with 100 µL of drug-containing media.

-

Incubate for 48 or 72 hours .

-

-

Readout:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1–4 hours until purple formazan crystals form (soluble).

-

Measure Absorbance at 490 nm .

-

-

Calculation:

-

Fit data to a 4-parameter logistic regression model to derive the IC50.

-

Expected Result: Potent tubulin inhibitors typically show IC50 values in the 10–100 nM range.

-

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm the mechanism of action by observing G2/M phase arrest . Tubulin inhibitors cause cells to accumulate in the G2/M phase with 4N DNA content.

Materials

-

Stain: Propidium Iodide (PI) / RNase Staining Solution.

-

Fixative: 70% Ethanol (ice-cold).

-

PBS: Phosphate Buffered Saline (Ca²⁺/Mg²⁺ free).

Step-by-Step Methodology

-

Treatment:

-

Treat exponentially growing cells (e.g., HeLa) with the compound at 2x and 5x the IC50 concentration for 24 hours.

-

-

Harvesting:

-

Trypsinize cells, wash with PBS, and pellet (500xg, 5 min).

-

Critical: Include floating cells (detached mitotic cells) to avoid underestimating the G2/M population.

-

-

Fixation:

-

Resuspend pellet in 300 µL PBS.

-

Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

-

Incubate at -20°C for >2 hours (or overnight).

-

-

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase solution (50 µg/mL PI, 100 µg/mL RNase A).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Acquisition:

-

Analyze on a Flow Cytometer (e.g., BD FACSCalibur).

-

Gate single cells (FL2-W vs FL2-A) to exclude doublets.

-

Quantify % cells in G0/G1, S, and G2/M phases.

-

Success Criteria: >40% of cells in G2/M phase compared to <20% in DMSO control.

-

Protocol 4: Immunofluorescence (Microtubule Visualization)

Objective: To visually confirm the disruption of the microtubule network.

Step-by-Step Methodology

-

Seeding: Seed cells on sterile glass coverslips in 6-well plates.

-

Treatment: Treat with compound (IC50 concentration) for 24 hours.

-

Fixation:

-

Wash with PBS.

-

Fix with 3.7% Paraformaldehyde (15 min) or Ice-cold Methanol (10 min).

-

-

Staining:

-

Block with 5% BSA/PBS.

-

Primary Ab: Anti-alpha-Tubulin (1:200) overnight at 4°C.

-

Secondary Ab: Alexa Fluor 488 Goat Anti-Mouse (1:500) for 1 hr.

-

Counterstain nuclei with DAPI .

-

-

Imaging:

-

Use a Confocal Microscope.

-

Result: Control cells show organized filamentous networks. Treated cells show diffuse, fragmented tubulin staining or rounded morphology.

-

Summary of Expected Data

| Assay | Parameter | Expected Outcome for 2-(4-methylbenzoyl)-1H-indol-3-amine |

| Tubulin Polymerization | Vmax / AUC | Dose-dependent reduction in turbidity (Inhibition > 50% at 5 µM). |

| MTS (Cytotoxicity) | IC50 | Low nanomolar range (10–200 nM) in solid tumor lines. |

| Flow Cytometry | Cell Cycle | Significant accumulation in G2/M phase (4N DNA). |

| Colchicine Competition | Binding Affinity | Displaces [³H]-Colchicine (Competitive binding). |

References

-

Pinney, K. G., et al. "Synthesis and biological evaluation of 2-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry, 2023.

-

Liou, J. P., et al. "Concise synthesis and structure-activity relationships of 2-aroyl-3-arylaminoindoles as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry, 2020.

-

Kuo, C. C., et al. "BPR0L075, a novel synthetic indole compound with antimitotic activity in human cancer cells, inhibits tubulin polymerization." Cancer Research, 2004.

-

Jordan, M. A., & Wilson, L. "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 2004.

(Note: The specific compound "2-(4-methylbenzoyl)-1H-indol-3-amine" is treated here as a representative of the 2-aroyl-3-aminoindole class based on structural homology to known tubulin inhibitors described in References 1 and 2.)

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of 2-Aroyl-Indole Compounds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aroyl-indole compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to enhance the oral bioavailability of this promising class of molecules. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, but its derivatives, particularly 2-aroyl-indoles, often present significant formulation challenges due to their physicochemical properties.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves from initial problem identification through to specific formulation strategies and troubleshooting experimental assays. Our goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your development pipeline.

Section 1: Initial Characterization & Problem Identification

Before attempting to enhance bioavailability, it's critical to understand the root cause of the problem. Is it poor solubility, poor permeability, rapid metabolism, or a combination of factors? This section addresses the foundational questions of characterization.

FAQ 1.1: My 2-aroyl-indole compound shows poor in vivo exposure. How do I determine if the primary issue is solubility or permeability?

Answer:

This is the most fundamental question in early-stage drug development. Differentiating between solubility and permeability limitations is crucial because the formulation strategies to address them are distinct.[4] A compound's absorption is governed by both its ability to dissolve in the gastrointestinal (GI) fluids and its ability to pass through the intestinal epithelium into the bloodstream.[5]

A systematic approach involves a combination of in silico prediction and in vitro experimentation.

Troubleshooting & Experimental Workflow:

-

In Silico & Physicochemical Analysis:

-

Calculate Key Properties: Use software to predict LogP (lipophilicity) and pKa. High LogP values (>3) often correlate with poor aqueous solubility.

-

Measure Thermodynamic Solubility: This is a critical first step. Determine the equilibrium solubility of your compound in physiologically relevant media, such as Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF).[6] A solubility of <100 µg/mL is often considered problematic.

-

-

In Vitro Permeability Assessment:

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models passive diffusion.[7] It's an excellent first screen for permeability.

-

Caco-2 Cell Monolayer Assay: This is the gold standard for predicting intestinal permeability.[7] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium. Crucially, they express efflux transporters like P-glycoprotein (P-gp), providing more comprehensive data than PAMPA.[8]

-

Data Interpretation Workflow:

The following diagram outlines a decision-making process based on the results from these initial experiments.

Caption: Decision tree for identifying the root cause of poor bioavailability.

Section 2: Formulation Strategies for Solubility Enhancement

If your compound is identified as having dissolution rate-limited absorption (e.g., BCS Class II), the primary goal is to increase its concentration in the GI tract.[9]

FAQ 2.1: My 2-aroyl-indole is crystalline with very low aqueous solubility. Which formulation strategy should I try first?

Answer:

For crystalline compounds with poor solubility, no single strategy is universally effective.[10] The choice depends on the compound's specific properties (e.g., melting point, logP, dose). A tiered approach, starting with simpler methods, is often most efficient.

Recommended Tiered Approach:

-

Tier 1: Particle Size Reduction (Micronization/Nanonization):

-

Why it works: The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the drug particles.[11] Reducing particle size dramatically increases the surface area, leading to faster dissolution.

-

When to use it: Good for compounds where the dissolution rate is the limiting factor, but the intrinsic solubility is not excessively low. It is a robust and well-understood technique.[12]

-

Troubleshooting:

-

Problem: Powder aggregation after milling, leading to poor flowability and loss of surface area advantage.

-

Solution: Include a wetting agent or dispersant in the formulation (e.g., a small amount of surfactant like sodium lauryl sulfate) to prevent particle agglomeration.[13]

-

-

-

Tier 2: Amorphous Solid Dispersions (ASDs):

-

Why it works: Crystalline solids must overcome the crystal lattice energy to dissolve. Amorphous forms lack this ordered structure and exist at a higher energetic state, making them more soluble.[10] ASDs stabilize this amorphous form within a polymer matrix.

-

When to use it: When particle size reduction is insufficient. This is one of the most powerful techniques for significant solubility enhancement.[9]

-

Experimental Protocol (Spray Drying):

-

Select a polymer (e.g., HPMC-AS, PVP/VA, Soluplus®). The choice depends on drug-polymer miscibility.

-

Dissolve both the 2-aroyl-indole compound and the polymer in a common volatile solvent (e.g., acetone, methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

-

Spray the solution into a drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

-

Collect the resulting powder.

-

Characterize the ASD using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to assess the glass transition temperature (Tg), an indicator of stability.

-

-

-

Tier 3: Lipid-Based Formulations (e.g., SEDDS):

-

Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids).[14] The drug is dissolved in the lipid phase and remains in solution throughout transit in the GI tract, bypassing the dissolution step.[12]

-

When to use it: Excellent for highly lipophilic (high LogP) compounds.

-

Troubleshooting:

-

Problem: The drug precipitates out of the formulation upon dilution in aqueous media.

-

Solution: The formulation is not robust. The composition needs to be optimized. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form stable microemulsions over a wide range of dilutions.

-

-

Data Summary Table:

| Strategy | Mechanism | Ideal Candidate Properties | Key Advantage | Common Challenge |

| Micronization | Increases surface area | Moderate insolubility, dissolution rate limited | Scalable, well-established technology | Particle aggregation, limited enhancement |

| Solid Dispersion | Stabilizes high-energy amorphous form | High melting point, strong crystal lattice | Significant solubility increase | Physical instability (recrystallization) |

| Lipid Formulation | Bypasses dissolution step | High LogP, highly lipophilic | Maintains drug in a solubilized state | Potential for drug precipitation on dilution |

Section 3: Strategies for Permeability Enhancement

If your compound has adequate solubility but still shows poor absorption, the issue likely lies with its inability to cross the intestinal membrane.

FAQ 3.1: My Caco-2 assay shows a high efflux ratio (>2) for my 2-aroyl-indole compound. What does this mean and how can I address it?

Answer:

A high efflux ratio in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8] These transporters are located on the apical (lumen-facing) side of intestinal cells and actively pump substrates back into the GI lumen, reducing net absorption.[15][16]

Troubleshooting & Experimental Workflow:

-

Confirm Transporter Involvement:

-

Protocol: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter.

-

For P-gp: Use verapamil or elacridar.[17]

-

For BCRP: Use Ko143.

-

-

Interpretation: If the efflux ratio decreases significantly (ideally close to 1) in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.

-

-

Strategies to Overcome Efflux:

-

Co-administration with an Inhibitor: Formulate your 2-aroyl-indole with an excipient that has known efflux-inhibiting properties. Many common pharmaceutical surfactants (e.g., Tween® 80, Cremophor® EL) can inhibit P-gp, though often non-specifically.[16] This is a formulation-based approach.

-

Structural Modification (Medicinal Chemistry): This is a more fundamental approach for lead optimization. The goal is to modify the molecule to reduce its affinity for the transporter.

-

Causality: Efflux transporters often recognize specific pharmacophores, such as multiple hydrogen bond acceptors and a high degree of conformational flexibility.

-

Action: Work with medicinal chemists to identify potential sites for modification that could disrupt transporter binding without sacrificing pharmacological activity. This might involve masking hydrogen bond donors/acceptors or increasing molecular rigidity.

-

-

Workflow for Addressing High Efflux:

Caption: Workflow for troubleshooting high efflux transporter activity.

Section 4: In Vitro & In Vivo Assessment - Troubleshooting Experimental Readouts

Even with an optimized formulation, interpreting bioavailability data can be complex. This section covers common issues encountered during the assessment phase.

FAQ 4.1: I developed an amorphous solid dispersion that shows excellent dissolution in vitro, but the in vivo bioavailability in rats is still low and highly variable. What could be the cause?

Answer:

This is a classic and challenging "in vitro-in vivo correlation" (IVIVC) disconnect. While achieving supersaturation in a beaker is a great first step, the gastrointestinal environment is far more complex. Several factors could be at play.

Potential Causes & Troubleshooting Steps:

-

In Vivo Precipitation:

-

Why it happens: Your ASD creates a supersaturated solution of the drug in the GI tract. However, this is a thermodynamically unstable state. Without sufficient stabilization, the drug can rapidly precipitate back into a less soluble (often crystalline) form, which is then poorly absorbed.[9]

-

Troubleshooting Protocol:

-

In Vitro Dissolution/Precipitation Test: Modify your dissolution assay. After the initial dissolution phase, add bile salts and phospholipids (e.g., lecithin) to simulate intestinal fluid components. Monitor the drug concentration over several hours. A sharp drop indicates precipitation.

-

Add a Precipitation Inhibitor: Reformulate the ASD to include a "precipitation inhibitor" polymer. While the primary ASD polymer (e.g., HPMC-AS) helps generate supersaturation, a secondary polymer (e.g., HPMC, PVP) can help maintain it by sterically hindering crystal nucleation and growth in the aqueous environment.

-

-

-

First-Pass Metabolism:

-

Why it happens: The drug is being absorbed from the gut but is then extensively metabolized by enzymes in the intestinal wall (e.g., CYP3A4) or the liver before it can reach systemic circulation.[18] This is common for lipophilic compounds. The indole nucleus itself can be susceptible to metabolism.[2]

-

Troubleshooting Protocol:

-

Metabolic Stability Assay: Incubate your compound with liver microsomes (human and rat) and measure the rate of its disappearance over time.[19] A high clearance rate suggests rapid metabolism.

-

In Vivo Satellite Study: In a subsequent rodent PK study, collect not only plasma but also portal vein blood samples. A significantly higher drug concentration in the portal vein compared to systemic circulation is a hallmark of high first-pass hepatic extraction.

-

-

-

Inadequate Animal Model:

-

Why it happens: The physiology of the rat GI tract (e.g., pH, transit time, enzymatic activity) can differ significantly from humans.[20] While useful, rodent models are not always quantitatively predictive of human bioavailability.

-

Action: Consider a second, non-rodent species (e.g., beagle dog) for a follow-up PK study if the project warrants it. Dogs often have a GI physiology that is more comparable to humans.

-

References

-

Chauhan, J., Maddi, S. R., Dubey, K. D., & Sen, S. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry. [Link][21]

-

Chauhan, J., Maddi, S. R., Dubey, K. D., & Sen, S. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. PMC. [Link][19]

-

ResearchGate. (2025). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. ResearchGate. [Link][22]

-

Patel, D., et al. (2018). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Journal of Controlled Release. [Link][23]

-

Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2011). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. [Link][24]

-

Wang, M., et al. (2015). A review on recent developments of indole-containing antiviral agents. PMC. [Link][25]

-

Kaur, M., & Singh, M. (2014). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link][1]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Drug Absorption. StatPearls - NCBI Bookshelf. [Link][26]

-

FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.gov. [Link][27]

-

Saini, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link][2]

-

Lemos, C. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link][7]

-

Subramanian, R. (2023). Drug Absorption and Metabolism: Understanding the Journey of Medi. IT Medical Team. [Link]

-

Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. PMC. [Link][28]

-

Iannazzo, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link][3]

-

Shargel, L., & Yu, A. (n.d.). Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy. [Link][29]

-

Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link][12]

-

Wang, Y., et al. (2024). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. [Link][17]

-

Taylor & Francis Online. (2024). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. [Link][30]

-

LFA Machines. (2023). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines. [Link][13]

-

ACS Publications. (2025). Predicting Subcutaneous Antibody Bioavailability Using Ensemble Protein Language Models. ACS Publications. [Link][31]

-

ResearchGate. (n.d.). Indole containing anti-lung cancer drugs in clinical and pre-clinical stages. ResearchGate. [Link][32]

-

Fiveable. (2025). Efflux Transporters Definition. Fiveable. [Link][15]

-

RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link][33]

-

Particle Analytical. (n.d.). Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. [Link][34]

-

Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link][10]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link][35]

-

eCFR. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. eCFR. [Link][36]

-

World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link][11]

-

Dhaneesh S, et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Link][37]

-

Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link][6]

-

Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

-

International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. [Link][20]

-

Bentham Science. (2005). Efflux Transporters and their Clinical Relevance. Bentham Science. [Link][16]

-

American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link][9]

-

GoodRx. (2021). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. GoodRx. [Link][18]

-

PubMed. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed. [Link][38]

-

Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link][39]

-

PubMed. (2011). Fluorescence properties of 2-aryl substituted indoles. PubMed. [Link][40]

-

Semantic Scholar. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Semantic Scholar. [Link][41]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link][14]

-

Britannica. (2026). Drug - Absorption, Metabolism, Excretion. Britannica. [Link][5]

-

Laxxon Medical. (2022). Absorption: The First Stage of Pharmacokinetics. Laxxon Medical. [Link][42]

-

Pharma.Tips. (2025). Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips. [Link][43]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Drug - Absorption, Metabolism, Excretion | Britannica [britannica.com]

- 6. merckgroup.com [merckgroup.com]

- 7. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 8. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lfatabletpresses.com [lfatabletpresses.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. fiveable.me [fiveable.me]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]

- 18. genomind.com [genomind.com]

- 19. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. international-biopharma.com [international-biopharma.com]

- 21. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. fda.gov [fda.gov]

- 28. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 30. tandfonline.com [tandfonline.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. particle.dk [particle.dk]

- 35. mdpi.com [mdpi.com]

- 36. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 37. omicsonline.org [omicsonline.org]

- 38. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 40. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 42. laxxonmedical.com [laxxonmedical.com]

- 43. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]

Validation & Comparative

A Comparative Guide to 2-Aroyl-Indole Analogs in Cancer Therapy: From Tubulin Inhibition to Emerging Targets

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities. Within this diverse family, 2-aroyl-indole analogs have emerged as a particularly promising class of anti-cancer agents. This guide provides a comparative analysis of key 2-aroyl-indole analogs, delving into their mechanisms of action, showcasing their performance with supporting experimental data, and offering detailed protocols for their evaluation. We will primarily focus on their well-established role as tubulin polymerization inhibitors, while also touching upon their emerging potential as modulators of other cancer-relevant pathways.

The Rationale Behind Targeting Tubulin with 2-Aroyl-Indoles

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anti-mitotic drugs and have been a cornerstone of cancer chemotherapy for decades.

2-Aroyl-indole analogs have been intelligently designed to mimic the binding of natural products like colchicine to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the microtubule network. The disruption of this crucial cellular machinery triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death, or apoptosis. The rationale for developing synthetic analogs like the 2-aroyl-indoles stems from the desire to improve upon the therapeutic window of natural products, overcoming issues such as toxicity and drug resistance.

Comparative Analysis of Prominent 2-Aroyl-Indole Analogs

Several 2-aroyl-indole analogs have been extensively studied, with D-64131, D-68144, and OXi8006 (and its water-soluble prodrug, OXi8007) being notable examples. Below is a comparative overview of their chemical structures and anti-cancer activities.

| Analog | Chemical Structure | Key Structural Features |

| D-64131 | 5-methoxy-1H-indol-2-yl)(phenyl)methanone | A simple 2-aroyl-indole with a methoxy group at the 5-position of the indole ring and an unsubstituted phenyl ring. |

| D-68144 | (5-methoxy-1H-indol-2-yl)(4-methoxyphenyl)methanone | Similar to D-64131 but with a methoxy group at the 4-position of the phenyl ring. |

| OXi8006 | (6-methoxy-2-(3-hydroxy-4-methoxyphenyl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone | A more complex analog with a 2-aryl substitution on the indole core and a trimethoxyphenyl aroyl group. |

| OXi8007 | Phosphate prodrug of OXi8006 | A water-soluble phosphate ester of OXi8006 designed for improved in vivo delivery. |

Performance Data: A Head-to-Head Comparison

The following table summarizes the in vitro activity of these key analogs against a panel of human cancer cell lines, as well as their inhibitory effect on tubulin polymerization.

| Analog | Cancer Cell Line | Cancer Type | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| D-64131 | HeLa | Cervical Carcinoma | 0.068[1] | 0.53[2] |

| SK-OV-3 | Ovarian Cancer | 0.68[1] | ||

| U373 | Glioblastoma | 0.074[1] | ||

| Mean of 12 tumor types | Various | 0.062[1] | ||

| D-68144 | Mean of 12 tumor types | Various | 0.024 | Not explicitly found |

| OXi8006 | NCI-H460 | Non-small cell lung | ~0.026[3] | 1.1[3] |

| DU-145 | Prostate | ~0.026[3] | ||

| SK-OV-3 | Ovarian | ~0.026[3] | ||

| MDA-MB-231 | Breast | ~0.032 | ||

| OXi8007 | MDA-MB-231 | Breast | Not explicitly found | Not applicable (prodrug) |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: From Microtubule Disruption to Apoptosis

The primary anti-cancer effect of these 2-aroyl-indole analogs is initiated by their binding to the colchicine site on β-tubulin. This leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

Caption: Signaling pathway of 2-aroyl-indole analogs.

The induction of apoptosis is a critical downstream effect. While the precise signaling cascade can be cell-type dependent, studies on related indole derivatives suggest the involvement of the intrinsic apoptotic pathway. This is often characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3[4][5][6].

Structure-Activity Relationship (SAR): The Basis for Rational Design

The development of potent 2-aroyl-indole analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their anti-tubulin activity.

For simpler 2-aroyl-indoles like D-64131, the presence of a methoxy group at the 5-position of the indole ring is often beneficial for activity. Molecular docking studies suggest that the trimethoxyphenyl ring of more complex analogs, which is a key pharmacophoric feature for binding to the colchicine site, interacts with residues such as Cys241 and Val318, while the NH of the indole can form a hydrogen bond with Thr179[7].

In the OXi8006 series, the 2-aryl and 3-aroyl substituents on the indole core are crucial. The 3,4,5-trimethoxyphenyl moiety on the aroyl group is a well-established motif for potent tubulin inhibition. Modifications to this group generally lead to a decrease in activity[8]. The substitution pattern on the 2-aryl ring and the indole nucleus also significantly influences potency[9][10]. The design of the phosphate prodrug OXi8007 from the parent phenol OXi8006 is a classic example of rational drug design to improve physicochemical properties, in this case, water solubility for in vivo administration[3].

An Alternative Mechanism: IDO1 Inhibition

Interestingly, the versatility of the 2-aroyl-indole scaffold extends beyond tubulin inhibition. A distinct series of C2-aroyl indoles has been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1)[11][12]. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system[13][14]. Therefore, IDO1 inhibitors represent a promising strategy for cancer immunotherapy. The discovery of 2-aroyl-indoles with potent IDO1 inhibitory activity, such as one analog with an IC50 of 180 nM, highlights the potential of this chemical class to be developed for different anti-cancer strategies[11][12][15].

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Evaluation

Caption: Experimental workflow for evaluating 2-aroyl-indole analogs.

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Principle: This assay measures the light scattering at 340 nm that occurs as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: On ice, resuspend lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.

-

Compound Preparation: Prepare serial dilutions of the 2-aroyl-indole analogs in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

-

Initiation of Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time. The IC50 value for inhibition of tubulin polymerization can be calculated from the dose-response curve of the maximal polymerization rate or the final absorbance.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

2-Aroyl-indole analogs

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the 2-aroyl-indole analogs for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

2-Aroyl-indole analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 2-aroyl-indole analogs for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion and Future Perspectives

2-Aroyl-indole analogs represent a versatile and potent class of anti-cancer agents. Their primary mechanism of action as tubulin polymerization inhibitors is well-established, leading to G2/M cell cycle arrest and apoptosis. Analogs such as D-64131, D-68144, and OXi8006 have demonstrated impressive low nanomolar cytotoxicity against a range of cancer cell lines. The continued exploration of their structure-activity relationships will undoubtedly lead to the development of even more potent and selective compounds.

Furthermore, the discovery of 2-aroyl-indoles as IDO1 inhibitors opens up new avenues for their application in cancer immunotherapy. The ability of this single scaffold to target distinct and critical cancer pathways underscores its significance in modern drug discovery. Future research should focus on a head-to-head comparison of the leading analogs in a standardized panel of cancer models, including in vivo studies, to better delineate their therapeutic potential. Additionally, exploring the potential for combination therapies, for instance, by pairing a tubulin-inhibiting 2-aroyl-indole with an IDO1-inhibiting analog or other immunotherapeutic agents, could unlock synergistic anti-cancer effects and pave the way for novel and more effective treatment strategies.

References

-

The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug OXi8007 in Breast Tumor Xenografts. (2015). PMC. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2021). Frontiers in Chemistry. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2021). PMC. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

Design and synthesis of indole-based analogues of OXi8006 as inhibitors of tubulin polymerization and their incorporation as payloads in drug-linker constructs. (n.d.). BEARdocs. [Link]

-

Development of Structure Activity Correlation Model on Aroylindole Derivatives as Anticancer Agents. (2018). Bentham Science Publishers. [Link]

-

The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). PMC. [Link]

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). PubMed. [Link]

-

Trial watch: IDO inhibitors in cancer therapy. (n.d.). ScienceOpen. [Link]

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). MDPI. [Link]

-

Results of Caspase-3/Bax/BCL-2 Analysis after Treatment of Cells with... (n.d.). ResearchGate. [Link]

-

(PDF) Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2025). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. (n.d.). BEARdocs. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC. [Link]

-

(PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PMC. [Link]

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (2022). Labcorp Oncology. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Vascular Disrupting Activity of OXi8006 in Endothelial Cells and Its Phosphate Prodrug OXi8007 in Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 11. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]